5-Amino-2-naphthol

oxidative coupling binaphthyl synthesis aminonaphthol reactivity

Sourcing 5-Amino-2-naphthol (CAS 86-97-5) with the correct 1,6-substitution pattern is critical for achieving binaphthyl dimer formation under oxidative coupling, electropolymerization into conducting films, and predictable excited-state proton transfer dynamics. Unlike positional isomers (e.g., 8-amino-2-naphthol, 5-amino-1-naphthol), only 5A2N directs C–C coupling to the desired 2,2′-dihydroxy-5,5′-diamino-1,1′-binaphthyl architecture. Ensure your synthetic pathway’s regiochemical integrity—specify 5-Amino-2-naphthol.

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 86-97-5
Cat. No. B050111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-naphthol
CAS86-97-5
Synonyms5-Amino-2-naphthol;  1-Amino-6-hydroxynaphthaline;  1-Amino-6-naphthol;  5-Amino-2-hydroxynaphthalene;  5-Amino-2-naphthol;  6-Hydroxy-1-naphthylamine;  NSC 4012
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)O)C(=C1)N
InChIInChI=1S/C10H9NO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6,12H,11H2
InChIKeyFSBRKZMSECKELY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-naphthol (CAS 86-97-5) for Industrial Sourcing: Class Positioning and Functional Profile


5-Amino-2-naphthol (5A2N, CAS 86-97-5) is a bifunctional aminonaphthol derivative with an amino group at the 1-position and a hydroxyl group at the 6-position of the naphthalene ring . It serves primarily as an azo dye coupling component and as a building block for functionalized polymers and photochemical probes [1]. The compound exhibits a melting point of 183°C, boiling point of 378°C, and density of 1.281 g/cm³ . As a procurement candidate, its differentiation from other aminonaphthols lies in the spatial separation of its reactive sites, which dictates regioselectivity in coupling reactions and enables unique excited-state proton transfer behavior not observed in positional isomers [1].

Why 5-Amino-2-naphthol Cannot Be Interchanged with 1-Amino-2-naphthol or 8-Amino-2-naphthol in Procurement


Aminonaphthols are not functionally interchangeable despite sharing the same molecular formula. The relative positioning of amino and hydroxyl groups dictates coupling regiochemistry, oxidative product distribution, and photophysical behavior. For instance, 1-amino-2-naphthol undergoes pH-dependent azo coupling that switches between the amino and hydroxyl sites , whereas 5-amino-2-naphthol's 1,6-substitution pattern directs oxidative coupling toward binaphthyl dimer formation rather than azo-linked products [1]. Similarly, 8-amino-2-naphthol and 5-amino-2-naphthol exhibit nearly identical pKa* values (1.1 ± 0.2) in the protonated state, yet their excited-state proton transfer pathways and zwitterion formation energetics differ due to the distinct spatial relationship between donor and acceptor sites [2]. Generic substitution without empirical validation of the specific reaction or application context risks product failure, altered material properties, or invalidated assay results.

Quantitative Differentiation of 5-Amino-2-naphthol (CAS 86-97-5) from Positional Isomers and Structural Analogs


Oxidative Coupling Product Divergence: 5-Amino-2-naphthol vs. 8-Amino-2-naphthol and 5-Amino-1-naphthol

Under identical oxidative coupling conditions using manganese(III) tris(acetylacetonate), 5-amino-2-naphthol yields a binaphthyl dimer (2,2′-dihydroxy-5,5′-diamino-1,1′-binaphthyl) as one of two distinct products, whereas 8-amino-2-naphthol produces an azo-linked product (4-(acetylacetone-3″-yl)-7,7′-dihydroxy-1,1′-azonaphthalene) and 5-amino-1-naphthol yields only a single imine-type product [1]. This divergent product profile demonstrates that the 1,6-substitution pattern of 5-amino-2-naphthol enables C–C bond formation via para-coupling with respect to the amino group, a pathway inaccessible to the 1,7- and 1,5-isomers.

oxidative coupling binaphthyl synthesis aminonaphthol reactivity

Excited-State Proton Transfer Photoacidity: Quantitative pKa* Comparison of 5-Amino-2-naphthol and 8-Amino-2-naphthol

In a combined time-resolved emission spectroscopy and TD-DFT study, both 5-amino-2-naphthol and 8-amino-2-naphthol exhibited identical excited-state pKa* values of 1.1 ± 0.2 in the protonated state (NH3+) and 9.5 ± 0.2 in the deprotonated state (NH2) [1]. Despite the quantitative equivalence of their pKa* values, the two isomers differ in the spatial orientation of the proton donor (OH) and acceptor (NH2/NH3+) sites. The study confirmed that zwitterion formation occurs only from excitation of the protonated form in both compounds, establishing the pH-switchable photoacidity mechanism. The 1,6-substitution pattern of 5-amino-2-naphthol places the amino and hydroxyl groups on the same ring with greater spatial separation than the 1,7-pattern of 8-amino-2-naphthol, which may influence charge transfer dynamics in constrained environments.

photoacidity excited-state proton transfer fluorescent probe

Electropolymerization Film Conductivity: 5-Amino-2-naphthol vs. Unfunctionalized 2-Naphthol

Electrooxidation of 5-amino-2-naphthol in acidic aqueous and organic media produces a functionalized conducting polymer film on glassy carbon and platinum electrodes [1]. The polymerization proceeds via para-coupling with respect to the –NH2 groups, yielding a polyaniline-type structure containing free –OH groups in the polymer chain. The resulting poly(5-amino-2-naphthol) films exhibit a conductivity of ~10⁻³ S cm⁻¹ and a degree of polymerization (DP) of 150–220, with well-defined reversible redox behavior in both acidic organic and aqueous solutions [1]. In contrast, unfunctionalized 2-naphthol lacks the amino group required for this para-coupling electropolymerization mechanism and does not form analogous conducting polymer films under the same conditions [2].

conducting polymer electropolymerization polyaniline-type film

Diazotype Azo Component Performance: 5-Amino-2-naphthol vs. 4-Chloro-1-naphthol Lightfastness Advantage

US Patent 2,551,570 discloses 5-amino-2-naphthol as an azo coupling component for diazotype materials with advantageous properties relative to previously employed naphthol derivatives [1]. The patent specifically claims that prints obtained with 5-amino-2-naphthol as the coupling component are markedly superior in lightfastness to those prepared using 4-chloro-1-naphthol under identical diazotype processing conditions [1]. The improved lightfastness is attributed to the specific substitution pattern and electronic configuration of the 1-amino-6-hydroxynaphthalene scaffold. While the patent does not provide quantitative lightfastness values (e.g., ISO Blue Wool scale ratings), the comparative superiority claim is explicit and represents a direct performance advantage documented in the patent literature.

diazotype azo dye lightfastness coupling component

Validated Application Scenarios for 5-Amino-2-naphthol (CAS 86-97-5) in Procurement Specifications


Synthesis of C1-Symmetric Binaphthyl Scaffolds via Oxidative Dimerization

Researchers requiring C–C coupled binaphthyl frameworks should specify 5-amino-2-naphthol rather than 8-amino-2-naphthol or 5-amino-1-naphthol. Under Mn(III) tris(acetylacetonate) oxidative coupling conditions, only 5-amino-2-naphthol yields the 2,2′-dihydroxy-5,5′-diamino-1,1′-binaphthyl dimer; the 8-amino isomer produces an azo-linked product, and the 5-amino-1-naphthol isomer yields only monomeric imine derivatives [1]. Procurement of the correct isomer is essential for achieving the desired binaphthyl architecture.

Electrochemical Fabrication of Functionalized Conducting Polymer Electrodes

For electrochemical sensor or electrode coating applications requiring a polyaniline-type film with pendant hydroxyl functionality, 5-amino-2-naphthol provides a validated electropolymerization route. Electrooxidation in acidic media yields conducting films with conductivity ~10⁻³ S cm⁻¹ and polymerization degree of 150–220, with well-defined reversible redox behavior [1]. Unfunctionalized naphthols cannot undergo this para-coupling electropolymerization, making 5-amino-2-naphthol the required building block for this material class.

pH-Switchable Fluorescent Probe Development Requiring Defined Donor-Acceptor Geometry

For excited-state proton transfer (ESPT) studies and fluorescent probe development, both 5-amino-2-naphthol and 8-amino-2-naphthol exhibit equivalent photoacidity parameters (pKa* = 1.1 ± 0.2 protonated; 9.5 ± 0.2 deprotonated) [1]. Selection between the two should be guided by the spatial constraints of the target system, as the 1,6-substitution pattern of 5-amino-2-naphthol provides greater separation between donor and acceptor sites than the 1,7-pattern of 8-amino-2-naphthol, which may influence ESPT dynamics in sterically confined environments.

Diazotype Light-Sensitive Material Formulation for Enhanced Archival Stability

Industrial formulators of two-component dry-developable diazotype materials should consider 5-amino-2-naphthol as the azo coupling component when improved lightfastness is a critical performance requirement. Patent documentation indicates that diazotype prints incorporating 5-amino-2-naphthol exhibit markedly superior lightfastness compared to those using 4-chloro-1-naphthol under identical processing conditions [1]. While quantitative lightfastness values are not specified, the comparative advantage is explicitly claimed and supports preferential sourcing of 5-amino-2-naphthol for archival reproduction applications.

Technical Documentation Hub

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